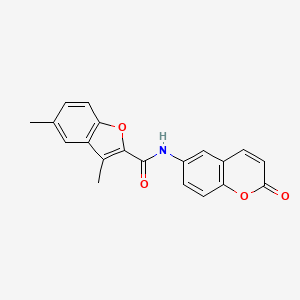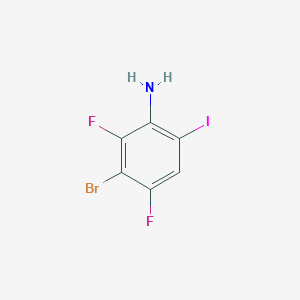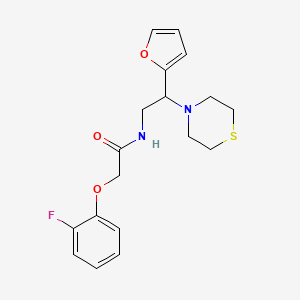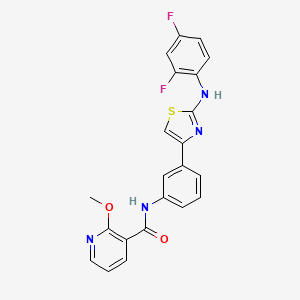![molecular formula C14H16ClF3N2O3 B2357311 tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate CAS No. 1387760-29-3](/img/structure/B2357311.png)
tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate” is an organic compound. It is a derivative of tert-butyl carbamate . The compound is used in life sciences research .
Synthesis Analysis
The synthesis of tert-butyl carbamate, a related compound, involves the reaction of Boc anhydride (0.8mmol) with ethanol (3.5mL). The reaction mixture is cooled in an ice bath and 70% aqueous ammonia solution (0.6mL) is slowly added. The mixture is stirred at about 0°C for 1 hour, then transferred to room temperature and stirred for 18 hours. After the reaction is complete (monitored by TLC), the reaction mixture is heated at 50°C to evaporate the organic solvent. The residue is dissolved in n-hexane (10mL), and the mixture is heated at 60°C for 1 hour. The mixture is cooled with n-hexane to recrystallize the mixture to purify it, yielding tert-butyl carbamate .Molecular Structure Analysis
The molecular structure of tert-butyl carbamate, a related compound, can be viewed using Java or Javascript .Chemical Reactions Analysis
Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
Tert-butyl carbamate, a related compound, is a white to slightly yellow needle-shaped solid at room temperature and pressure. It has a melting point of 105-108 °C and a boiling point of 218.95°C (rough estimate). It has a density of 1.1274 (rough estimate) and a refractive index of 1.4206 (estimate). It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Carbamates
The reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and various electrophiles in THF at −78°C leads to functionalized carbamates. These carbamates, derived from carbonyl compounds, can be further deprotected to yield substituted 1,2-diols (Ortiz, Yus, & Guijarro, 1999).
Asymmetric Mannich Reaction
The compound has been used in the synthesis of tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate by asymmetric Mannich reaction, indicating its role in the synthesis of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Rhodium-Catalyzed Enantioselective Addition
The compound was involved in the rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N‐Boc arylimines, which is a step in the preparation of tert‐Butyl (4‐Chlorophenyl)(Thiophen‐2‐Yl)Methylcarbamate (Storgaard & Ellman, 2009).
Deprotection of tert-butyl Carbamates
Aqueous phosphoric acid has been reported as an effective reagent for the deprotection of tert-butyl carbamates. The reaction conditions are mild and offer good selectivity in the presence of other acid-sensitive groups, demonstrating the compound's utility in selective synthesis processes (Li et al., 2006).
Synthesis of Carbamate Derivatives
The compound is involved in the synthesis and structural characterization of carbamate derivatives. The crystal structures of these derivatives demonstrate the interplay of various hydrogen bonds, assembling molecules into a three-dimensional architecture, highlighting its role in the formation of complex molecular structures (Das et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O3/c1-13(2,3)23-12(22)19-7-11(21)20-8-4-5-10(15)9(6-8)14(16,17)18/h4-6H,7H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZPCPJFIWWLBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2357228.png)
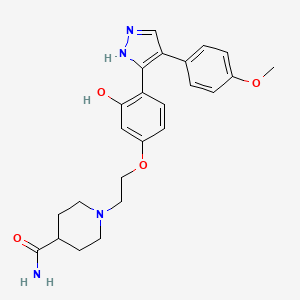
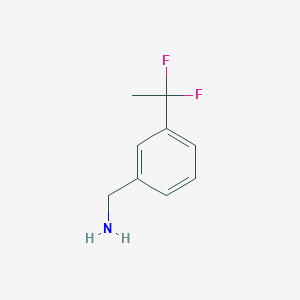
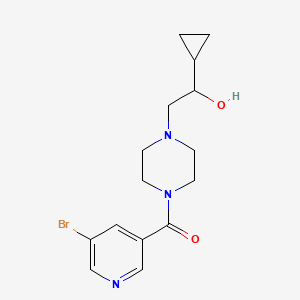
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2357238.png)
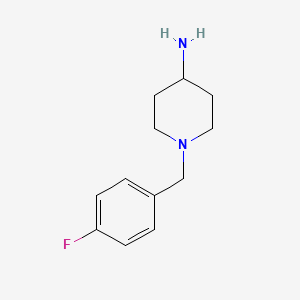
![N-biphenyl-4-yl-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2357240.png)
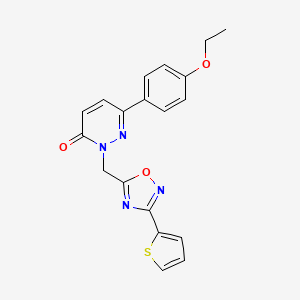
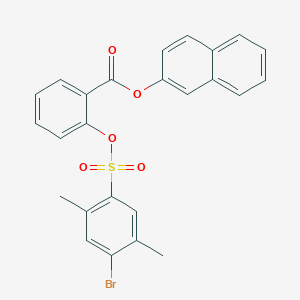
![8-(2,6-Dimethylmorpholin-4-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2357246.png)
